3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
3-(2-Fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as FNPTF, is a synthetic compound that has been studied for its potential applications in scientific research. FNPTF has been found to possess a variety of biochemical and physiological effects, and its unique structure makes it a valuable tool for studying the mechanisms of action of various compounds.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Analogues
The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, including a compound similar to the one , was demonstrated. These compounds were used to create new trifluoromethylated analogues with potential biological relevance (Sukach et al., 2015).
Antitumor Drug Intermediate
The compound was used as an intermediate in synthesizing antitumor drugs, particularly small molecular inhibitors of cancer (Gan et al., 2021).
Chemical and Physical Properties
- Crystal Structure Analysis: The crystal structure of similar pyrimidinone compounds was determined, providing insight into their conformational peculiarities. Such studies are crucial for understanding the biological activity of these compounds (Rybalova et al., 2004).
Biological Activities
Anti-inflammatory and Analgesic Potential
Pyrimidine derivatives, related to the compound , were synthesized and screened for anti-inflammatory and analgesic activities. The nature of the substituents played a significant role in these activities (Muralidharan et al., 2019).
Anticancer Activity
Novel fluorinated coumarin-pyrimidine hybrids, related to the compound, were synthesized and showed significant cytotoxicity against human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy (Hosamani et al., 2015).
Fungicidal Activities
Some fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, similar to the compound , exhibited inhibition activities against fungal pathogens, suggesting their potential as fungicides (Ren et al., 2007).
properties
IUPAC Name |
3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4N3O3/c12-7-3-6(18(20)21)1-2-8(7)17-5-16-9(4-10(17)19)11(13,14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGNLXZAZSJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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